2,4-Difluoropyrimidine-5-carbaldehyde
Description
2,4-Difluoropyrimidine-5-carbaldehyde is a fluorinated pyrimidine derivative characterized by fluorine atoms at positions 2 and 4 of the pyrimidine ring and a formyl group at position 5. Pyrimidine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and versatility in synthetic modifications. Fluorination at specific positions enhances metabolic stability, lipophilicity, and binding affinity in drug design .
Properties
CAS No. |
161124-04-5 |
|---|---|
Molecular Formula |
C5H2F2N2O |
Molecular Weight |
144.08 g/mol |
IUPAC Name |
2,4-difluoropyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H2F2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H |
InChI Key |
RZWMRALWLMBMJU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=N1)F)F)C=O |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)C=O |
Synonyms |
5-Pyrimidinecarboxaldehyde, 2,4-difluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
- Fluorine vs.
- Amino/Morpholino Groups: Amino groups (e.g., 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde) increase polarity and hydrogen-bonding capacity (higher PSA), whereas morpholino substituents enhance solubility through hydrophilic interactions .
- Methylthio Groups : Methylthio (SCH₃) groups (e.g., 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine ) are electron-donating, which may alter reactivity in cross-coupling reactions compared to fluorine’s electron-withdrawing nature .
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